molecular formula C23H18N4O4S B2699030 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899735-70-7

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No. B2699030
CAS RN: 899735-70-7
M. Wt: 446.48
InChI Key: ZOQVIVJWACFGJS-KPKJPENVSA-N
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Description

Synthesis Analysis

A new series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesised, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .


Chemical Reactions Analysis

The inclusion of thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .

Scientific Research Applications

Metabolism and Bioavailability

  • Bioavailability and Metabolism of Acrylamide : Studies have shown that acrylamide is rapidly metabolized in humans, with a moderate intravenous clearance and an absolute bioavailability of 25.3%. Acrylamide is metabolized to more than three dozen metabolites, primarily through CYP3A-mediated oxidation, thiol conjugation, and amide hydrolysis. One major active metabolite identified is ACP-5862, produced by CYP3A oxidation. This highlights the importance of understanding acrylamide's metabolic pathways for assessing exposure risks and potential therapeutic interventions (Podoll et al., 2018).

Toxicology and Risk Assessment

  • Acrylamide and Glycidamide Metabolites as Biomarkers : The presence of acrylamide metabolites in urine, such as N7-(2-carbamoyl-2-hydroxyethyl) guanine, has been explored as biomarkers of acrylamide exposure. These biomarkers could reflect occupational exposures to acrylamide and serve as indicators of AA-induced genotoxicity for epidemiological studies, suggesting the utility of biomonitoring in risk assessment and management of acrylamide exposure (Yu-Fang Huang et al., 2018).

  • Quantitative Risk Assessment of Skin Sensitization : A study on the quantitative risk assessment (QRA) of skin sensitization caused by an antimicrobial agent demonstrates the methodology for assessing the risk of chemicals used in consumer products. This approach can be applied to acrylamide-related compounds to evaluate their sensitization potential and ensure consumer safety (Asako Fukushima et al., 2023).

Exposure and Epidemiology

  • Biomonitoring of Nutritional Acrylamide Intake : Research comparing urinary metabolites of acrylamide in vegans versus omnivores without dietary preferences suggests that dietary habits significantly influence acrylamide exposure. This study underscores the importance of biomonitoring to understand the impact of dietary choices on acrylamide intake and its potential health risks (Katharina Goerke et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is mercury (II) ions in water . It has been used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

This compound interacts with mercury (II) ions, forming a 2:1 coordination complex . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound this compound affects the biochemical pathway involving mercury (II) ions and cysteine (Cys), a thiol-containing amino acid . Cys preferentially coordinates the mercury ions of the complex, causing dissociation of the complex and liberation of the dye .

Pharmacokinetics

Its ability to detect mercury (ii) ions in water down to 5 × 10 −8 m (10 ppb) suggests a high sensitivity .

Result of Action

The molecular effect of this compound’s action is the color change of the chemosensor from pink to blue upon reaction with mercury (II) ions . On a cellular level, the compound can be used to detect cysteine in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M .

Action Environment

Environmental factors such as the presence of mercury (II) ions and cysteine in water influence the action, efficacy, and stability of this compound . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water and can be used as a simple and selective chemosensor for the screening of purified biothiols .

properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-10-11-20-21(14-19)32-23(25-20)26(15-17-4-2-3-13-24-17)22(28)12-7-16-5-8-18(9-6-16)27(29)30/h2-14H,15H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVIVJWACFGJS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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